molecular formula C15H11F3O B13919335 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B13919335
M. Wt: 264.24 g/mol
InChI Key: SRFFNMXWCIJDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the reaction of acetic anhydride with 1-bromobiphenyl in the presence of a base at high temperature . Another method includes the use of trifluoromethyl-substituted benzene derivatives as starting materials, which undergo Friedel-Crafts acylation to yield the desired product .

Industrial Production Methods

Industrial production of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a trifluoromethyl group and a biphenyl moiety. This structure imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

1-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H11F3O/c1-10(19)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(16,17)18/h2-9H,1H3

InChI Key

SRFFNMXWCIJDCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.